2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 215434-39-2
VCID: VC3781213
InChI: InChI=1S/C12H15ClF3N3O/c13-9-7-10(12(14,15)16)11(17-8-9)19-3-1-18(2-4-19)5-6-20/h7-8,20H,1-6H2
SMILES: C1CN(CCN1CCO)C2=C(C=C(C=N2)Cl)C(F)(F)F
Molecular Formula: C12H15ClF3N3O
Molecular Weight: 309.71 g/mol

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol

CAS No.: 215434-39-2

Cat. No.: VC3781213

Molecular Formula: C12H15ClF3N3O

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol - 215434-39-2

Specification

CAS No. 215434-39-2
Molecular Formula C12H15ClF3N3O
Molecular Weight 309.71 g/mol
IUPAC Name 2-[4-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C12H15ClF3N3O/c13-9-7-10(12(14,15)16)11(17-8-9)19-3-1-18(2-4-19)5-6-20/h7-8,20H,1-6H2
Standard InChI Key NYMGNJNWMTZCFC-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=C(C=C(C=N2)Cl)C(F)(F)F
Canonical SMILES C1CN(CCN1CCO)C2=C(C=C(C=N2)Cl)C(F)(F)F

Introduction

Chemical Identification and Properties

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol is a well-characterized organic compound with several alternative nomenclatures in chemical literature. Its structure combines multiple functional groups including a piperazine ring, a substituted pyridine moiety, and a terminal alcohol group, creating a molecule with diverse chemical properties and potential biological interactions.

Chemical Identity

The compound is registered with CAS number 215434-39-2 and possesses several alternative names in chemical databases and literature . Common alternative nomenclature includes 2-[4-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, which represents its IUPAC name . Other synonyms include 1-piperazineethanol,4-[5-chloro-3-(trifluoromethyl)-2-pyridinyl]- and 2-(4-(5-chloro-3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethan-1-ol, providing various ways to identify this specific chemical entity in scientific literature and databases .

Physical and Chemical Properties

The physical and chemical properties of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClF₃N₃O
Molecular Weight309.72 g/mol
Physical StateSolid
Melting Point58 °C
Boiling Point (Predicted)402.4±45.0 °C
Density (Predicted)1.367 g/cm³
InChI KeyNYMGNJNWMTZCFC-UHFFFAOYSA-N
SMILES NotationC1CN(CCN1CCO)C2=NC=C(C=C2C(F)(F)F)Cl

The compound's physical properties are characteristic of piperazine derivatives. Its moderate melting point suggests crystalline properties, while the predicted high boiling point indicates low volatility under normal conditions . The presence of the trifluoromethyl group and chlorine atom on the pyridine ring imparts specific physicochemical properties to the molecule, including potential electron-withdrawing effects that influence its reactivity and binding characteristics.

Structural Characteristics

Molecular Structure

The molecule is built around a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This piperazine core serves as a connector between the two major structural components of the molecule: a substituted pyridine ring and an ethanol chain . The pyridine ring bears two key substituents: a trifluoromethyl group at position 3 and a chlorine atom at position 5 . These electron-withdrawing groups significantly influence the electronic distribution within the aromatic system, potentially affecting its interaction with biological targets.

Functional Groups and Their Significance

The presence of multiple functional groups contributes to the compound's chemical versatility and potential biological interactions:

  • The piperazine ring provides a flexible linker with two nitrogen atoms capable of participating in hydrogen bonding and salt formation.

  • The pyridine nitrogen adds another potential site for hydrogen bonding and metal coordination .

  • The trifluoromethyl group introduces strong electron-withdrawing effects that can enhance binding affinity to certain protein targets through dipole-dipole interactions.

  • The chlorine substituent provides additional electronic effects and potential sites for halogen bonding.

  • The terminal hydroxyl group offers opportunities for hydrogen bonding, further modification, or conjugation with other molecules .

These structural elements collectively determine the compound's solubility profile, binding capabilities, and potential metabolic pathways in biological systems.

Analytical Methods for Characterization

The accurate characterization of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol is essential for confirming its identity, assessing its purity, and understanding its properties in various contexts. Several analytical techniques are particularly valuable for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹⁹F NMR is particularly useful for characterizing the trifluoromethyl group. Expected spectral features include characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring and ethanol chain, and the distinct ¹⁹F signals from the trifluoromethyl group. Mass spectrometry complements NMR analysis by providing accurate molecular weight determination and fragmentation patterns that can confirm structural features. The molecular ion peak at approximately m/z 309 corresponds to the intact molecular structure, while fragment ions can provide information about structural components.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a primary method for both analysis and purification of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol. Reverse-phase HPLC using C18 columns is typically employed, with UV detection at wavelengths corresponding to the absorption maxima of the pyridine chromophore. For heightened sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of mass spectrometry, providing a powerful tool for detecting and quantifying the compound in complex matrices or biological samples.

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